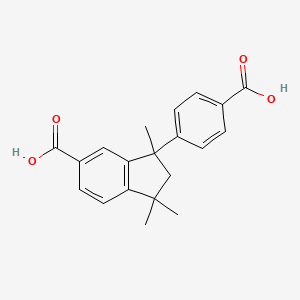

3-(4-Carboxyphenyl)-2,3-dihydro-1,1,3-trimethyl-1H-indene-5-carboxylic acid

説明

3-(4-Carboxyphenyl)-2,3-dihydro-1,1,3-trimethyl-1H-indene-5-carboxylic acid is a useful research compound. Its molecular formula is C20H20O4 and its molecular weight is 324.4 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

Similar compounds have been known to interact with enzymes such as beta-lactamase .

Mode of Action

It’s worth noting that compounds with similar structures have been used in suzuki–miyaura (sm) cross-coupling reactions . This reaction involves the coupling of two organic groups, one being an electrophile and the other a nucleophile, in the presence of a palladium catalyst .

Biochemical Pathways

The compound might be involved in the Suzuki–Miyaura cross-coupling reaction, which is a type of carbon-carbon bond-forming reaction . This reaction is widely used in organic chemistry for the synthesis of various organic compounds .

Result of Action

Similar compounds have been used in the synthesis of metal–organic frameworks (mofs) , which have applications in gas storage and separation, catalysis, enzyme immobilization, drug delivery, and the design of electrochemical energy storage devices .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction, in which similar compounds are involved, requires specific reaction conditions, including the presence of a palladium catalyst . The reaction is also influenced by the pH and temperature of the environment .

生物活性

3-(4-Carboxyphenyl)-2,3-dihydro-1,1,3-trimethyl-1H-indene-5-carboxylic acid (CAS No. 3569-18-4) is a complex organic compound with the molecular formula and a molecular weight of approximately 324.38 g/mol. This compound is classified under carboxylic acids and has garnered attention for its potential biological activities.

Antioxidant Properties

Research has indicated that compounds similar to this compound exhibit significant antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders. A study highlighted that certain derivatives of this compound could effectively scavenge free radicals and reduce oxidative damage in cellular models .

Anti-inflammatory Effects

The compound's anti-inflammatory potential has also been investigated. In vitro studies demonstrated that it could inhibit the production of pro-inflammatory cytokines in macrophages, suggesting a mechanism through which it may exert protective effects against inflammatory diseases .

Anticancer Activity

Notably, some derivatives of this compound have shown promising anticancer activity. For instance, research on related compounds revealed their ability to induce apoptosis in cancer cell lines by activating specific signaling pathways associated with cell death . The structural features of this compound may contribute to similar effects.

Research Findings and Case Studies

Case Study: Apoptosis Induction

A significant case study involved the evaluation of apoptosis induction by compounds structurally related to this compound. The study revealed that these compounds could activate caspase pathways leading to programmed cell death in human cancer cells. This suggests a potential therapeutic application for this compound in cancer treatment .

科学的研究の応用

Medicinal Chemistry

Antioxidant Properties

Research indicates that compounds similar to TCI exhibit antioxidant properties, which are crucial in combating oxidative stress-related diseases. These properties can be leveraged in developing therapeutics for conditions such as neurodegenerative diseases and cancer .

Drug Development

TCI serves as an intermediate in synthesizing various pharmaceuticals. Its ability to form esters and other derivatives makes it valuable in creating drug compounds with enhanced efficacy and bioavailability .

Material Science

Polymer Synthesis

Due to its carboxylic acid functional groups, TCI can be utilized in the synthesis of polycarboxylic acids and polymers. These materials have applications in coatings, adhesives, and other industrial products .

Nanocomposites

Research has explored using TCI in creating nanocomposite materials that exhibit improved mechanical properties and thermal stability. Such materials are of interest in aerospace and automotive industries .

Environmental Science

Biodegradation Studies

TCI's structure allows for studies on biodegradation pathways in environmental microbiology. Understanding how such compounds are metabolized can inform strategies for bioremediation of contaminated sites .

Green Chemistry

The synthesis of TCI from renewable resources aligns with principles of green chemistry, promoting sustainable practices in chemical manufacturing. This aspect is increasingly relevant as industries seek to reduce their environmental footprint .

Case Study 1: Antioxidant Activity

A study investigated the antioxidant effects of TCI derivatives on neuronal cell lines exposed to oxidative stress. Results indicated that TCI significantly reduced markers of oxidative damage compared to control groups, highlighting its potential for neuroprotective applications.

Case Study 2: Polymer Application

In a polymer synthesis experiment, TCI was used as a precursor for creating biodegradable polymers. The resulting materials demonstrated favorable mechanical properties and degradation rates suitable for packaging applications.

Case Study 3: Biodegradation Research

Research into the biodegradation of TCI by specific microbial strains revealed effective metabolic pathways that could be harnessed for bioremediation efforts. This study provided insights into the environmental fate of similar compounds.

特性

IUPAC Name |

3-(4-carboxyphenyl)-1,1,3-trimethyl-2H-indene-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20O4/c1-19(2)11-20(3,14-7-4-12(5-8-14)17(21)22)16-10-13(18(23)24)6-9-15(16)19/h4-10H,11H2,1-3H3,(H,21,22)(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDZMWAHBQLPCHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C2=C1C=CC(=C2)C(=O)O)(C)C3=CC=C(C=C3)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90957079 | |

| Record name | 3-(4-Carboxyphenyl)-1,1,3-trimethyl-2,3-dihydro-1H-indene-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90957079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3569-18-4 | |

| Record name | 3-(4-Carboxyphenyl)-2,3-dihydro-1,1,3-trimethyl-1H-indene-5-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3569-18-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4-Carboxyphenyl)-2,3-dihydro-1,1,3-trimethyl-1H-indene-5-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003569184 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(4-Carboxyphenyl)-1,1,3-trimethyl-2,3-dihydro-1H-indene-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90957079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(4-carboxyphenyl)-2,3-dihydro-1,1,3-trimethyl-1H-indene-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.606 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular structure of C20H20O4 like according to the research?

A1: While the provided name refers to 3-(4-Carboxyphenyl)-2,3-dihydro-1,1,3-trimethyl-1H-indene-5-carboxylic acid, the research papers describe various isomeric structures with the formula C20H20O4. For example, one study focuses on the crystal structure of trans-3-[4-(2-oxo-2-phenylethyl)-1,3-dioxolan-2-yl]-1-phenyl-1-propanone, a product derived from the self-condensation of 4-oxo-4-phenylbutanal. [] This compound features a five-membered dioxolane ring with two phenylpropanone sidechains. [] Another paper investigates Glabridin, a natural prenylated isoflavan with the systematic name 4-[(3R)-8,8-dimethyl-3,4-dihydro-2H-pyrano[2,3-f]chromen-3-yl]benzene-1,3-diol. [, ] It's crucial to note that C20H20O4 represents a molecular formula and can correspond to various compounds with distinct structures and properties.

Q2: Have there been any crystallographic studies on compounds with the formula C20H20O4?

A2: Yes, several studies describe crystal structures of C20H20O4 isomers. Researchers elucidated the crystal structure of trans-3-[4-(2-oxo-2-phenylethyl)-1,3-dioxolan-2-yl]-1-phenyl-1-propanone using X-ray diffraction. [] They determined the crystal to be monoclinic, belonging to the space group P21/n. [] Additionally, the crystal structure of Glabridin, isolated from Glycyrrhiza glabra L., has been determined, revealing a single molecule per asymmetric unit in the orthorhombic space group P212121. [] These structural insights contribute to understanding the physical and chemical properties of these compounds.

Q3: What spectroscopic data is available for compounds with the formula C20H20O4?

A3: Research on Corynolin (C21H21O5N), an alkaloid, provides insights into the spectroscopic characteristics of related C20H20O4 derivatives. The study utilized infrared (IR) and proton resonance (NMR) spectroscopy to elucidate the structure of Corynolin and its derivatives. [] While specific data isn't detailed in the provided abstracts, this highlights the application of spectroscopic techniques for structural analysis of compounds with this molecular formula.

Q4: Are there any naturally occurring compounds with the formula C20H20O4?

A4: Yes, Glabridin, found in the roots of Glycyrrhiza glabra L. (licorice), is a naturally occurring compound with the molecular formula C20H20O4. [] This prenylated isoflavan exhibits various biological activities and serves as a species-specific biomarker. []

Q5: Has the absolute configuration of any C20H20O4 isomer been determined?

A5: Yes, the absolute configuration of naturally occurring Glabridin has been confirmed as C3 R through a combination of circular dichroism, NMR data, and X-ray diffraction analysis with Bijvoet differences. [] This information is essential for understanding its biological activity and for synthesizing enantiomerically pure Glabridin.

Q6: Have any computational chemistry studies been conducted on C20H20O4?

A6: While the provided abstracts don't mention specific computational studies on C20H20O4 isomers, a Gaussian Job Archive entry suggests that computational analyses have been performed on this formula. [] This implies that researchers might have used computational methods like density functional theory (DFT) or molecular mechanics to investigate various properties like electronic structure, energy, and reactivity.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。